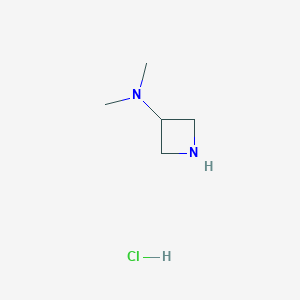

N,N-dimethylazetidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIAEREBKVJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630497 | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-49-1, 935670-07-8 | |

| Record name | 3-Azetidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124668-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylazetidin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N,N-dimethylazetidin-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols for key transformations. Physicochemical data is presented in a clear, tabular format for easy reference. Additionally, logical diagrams illustrating the synthetic workflow are provided to enhance understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents incorporating the azetidine scaffold.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique conformational properties and ability to introduce three-dimensional character into molecules make them attractive scaffolds for the development of novel therapeutics. N,N-dimethylazetidin-3-amine, and its hydrochloride salt, are particularly useful intermediates, offering a versatile handle for further chemical modifications. This guide outlines the key aspects of its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylazetidin-3-amine and its hydrochloride salt is provided below.

| Property | N,N-dimethylazetidin-3-amine | This compound |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₃ClN₂ |

| Molecular Weight | 100.16 g/mol [1] | 136.62 g/mol [2] |

| CAS Number | 138022-85-2[1] | 935670-07-8[2] |

| Appearance | Not specified (likely a liquid) | White solid |

| IUPAC Name | N,N-dimethylazetidin-3-amine[1] | N,N-dimethylazetidin-3-amine;hydrochloride[2] |

| Synonyms | 3-(Dimethylamino)azetidine | 3-(Dimethylamino)azetidine HCl[2] |

| InChIKey | IRQWCOFOSMREBQ-UHFFFAOYSA-N[1] | BMUIAEREBKVJQG-UHFFFAOYSA-N[2] |

| SMILES | CN(C)C1CNC1[1] | CN(C)C1CNC1.Cl[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a protected azetidine precursor. A common and efficient route involves the reductive amination of N-Boc-azetidin-3-one, followed by deprotection of the Boc (tert-butoxycarbonyl) group and subsequent formation of the hydrochloride salt.

Overall Synthetic Scheme

References

An In-depth Technical Guide to the Research Applications of N,N-dimethylazetidin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine hydrochloride is a versatile building block that has garnered significant attention in medicinal chemistry and drug discovery. The rigid, four-membered azetidine ring imparts unique conformational constraints on molecules, a desirable feature for optimizing interactions with biological targets and enhancing physicochemical properties. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the biological pathways these molecules modulate.

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce three-dimensionality into otherwise flat molecules, which can lead to improved potency, selectivity, and pharmacokinetic profiles. Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and have been utilized in the development of treatments for central nervous system disorders. This compound, with its reactive secondary amine and tertiary amine functionalities, serves as a valuable synthon for introducing this key structural motif into a diverse array of molecular frameworks.

Core Applications in Medicinal Chemistry

The primary application of this compound in research lies in its use as a nucleophilic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its azetidine ring provides a rigid scaffold, while the dimethylamino group can participate in crucial binding interactions with biological targets.

Synthesis of Histamine H3 Receptor Agonists

A notable application of this compound is in the synthesis of non-imidazole histamine H3 receptor (H3R) agonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.

The synthesis of compounds such as 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine involves the nucleophilic aromatic substitution of a chloropyrimidine with N,N-dimethylazetidin-3-amine. This reaction is a key step in the construction of a library of potent and selective H3R agonists.

Experimental Protocols

A detailed experimental protocol for a key application of this compound is provided below.

Synthesis of 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine

This protocol details the synthesis of a potent histamine H3 receptor agonist, a key application of this compound in medicinal chemistry.

Materials:

-

4-chloro-6-isopropylpyrimidin-2-amine

-

N,N-dimethylazetidin-3-amine dihydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Microwave vial

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a microwave vial, add 4-chloro-6-isopropylpyrimidin-2-amine (1.0 eq).

-

Add N,N-dimethylazetidin-3-amine dihydrochloride (1.2 eq) to the vial.

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Add triethylamine (TEA) (2.5 eq) to the reaction mixture to act as a base.

-

Seal the microwave vial and heat the reaction mixture in a microwave reactor at a specified temperature and time to drive the nucleophilic aromatic substitution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to yield the final product, 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine.

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using this compound, highlighting their biological activity.

| Compound ID | R Group | Ki (nM) at human H3R | EC50 (nM) at human H3R |

| 1a | H | 150 | 250 |

| 1b | Methyl | 80 | 120 |

| 1c | Ethyl | 65 | 90 |

| 1d | Isopropyl | 35 | 50 |

Table 1: In vitro activity of 4-(3-(dimethylamino)azetidin-1-yl)-pyrimidin-2-amine derivatives at the human histamine H3 receptor.

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized using this compound often target specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ-subunits of the G protein can modulate the activity of various ion channels, leading to a presynaptic inhibition of neurotransmitter release.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Compound Synthesis and Evaluation

The development of novel bioactive compounds involves a logical progression of steps from initial design and synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its incorporation into molecular scaffolds allows for the exploration of novel chemical space and the development of potent and selective modulators of various biological targets. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide are intended to facilitate further research and drug discovery efforts utilizing this important synthon. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of constrained scaffolds like azetidine will undoubtedly play a crucial role in the future of drug development.

Technical Guide: N,N-dimethylazetidin-3-amine Hydrochloride

CAS Number: 935670-07-8

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N-dimethylazetidin-3-amine hydrochloride, a key building block in medicinal chemistry. Due to its strained four-membered ring and functional amine groups, this azetidine derivative serves as a valuable scaffold for introducing unique three-dimensional properties into drug candidates.

Chemical and Physical Properties

This compound is the salt form of the parent compound, N,N-dimethylazetidin-3-amine. The hydrochloride salt generally offers improved stability and handling characteristics compared to the free base. Quantitative data for the hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 935670-07-8 | [1][2] |

| Molecular Formula | C₅H₁₃ClN₂ | [3] |

| Molecular Weight | 136.62 g/mol | [3] |

| IUPAC Name | N,N-dimethylazetidin-3-amine;hydrochloride | [3] |

| Synonyms | 3-(Dimethylamino)azetidine HCl, 1-Azetidin-3-yl-dimethylamine hydrochloride | [3] |

| Purity | Typically >95-98% | [1][4] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at a controlled room temperature, typically not exceeding 30°C | [1] |

| Moisture Content | <1.0% | [1] |

Note: Some properties are computed or based on typical supplier specifications.

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a general and highly effective method for preparing 3-aminoazetidines is through the reductive amination of a protected 3-azetidinone. The following protocol is a representative example based on established methodologies for analogous compounds.[5]

Protocol 1: Synthesis via Reductive Amination

This two-step process involves the reductive amination of N-Boc-3-azetidinone followed by deprotection of the Boc group.

Step A: Synthesis of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add a 2M solution of dimethylamine in THF (1.2 equivalents).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Step B: Deprotection and Salt Formation

-

Deprotection: Dissolve the purified tert-butyl 3-(dimethylamino)azetidine-1-carboxylate from Step A in methanol.

-

Acidification: Add a solution of 1N HCl in methanol (or diethyl ether) and stir the mixture at room temperature.[5] The deprotection usually occurs rapidly, often within 1-4 hours.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The product, this compound, can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Drug Development

Azetidine scaffolds are increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability, while also providing novel structural vectors for exploring chemical space. 3-Aminoazetidines are particularly valuable as intermediates for a wide range of biologically active molecules.[6]

While specific biological activities for this compound itself are not widely reported, its utility lies in its function as a versatile chemical building block. The secondary amine of the azetidine ring and the tertiary dimethylamino group offer distinct points for chemical modification.

Key Roles in Medicinal Chemistry:

-

Scaffold for Bioactive Molecules: The 3-aminoazetidine core is a key component in compounds designed as triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters), which are explored for the treatment of depression.[5]

-

Peptide Mimetics: The constrained nature of the azetidine ring makes it an excellent proline analogue. Its incorporation into peptides can enforce specific conformations and improve resistance to proteolytic degradation.[7]

-

Intermediates for Complex Syntheses: This compound serves as a precursor for more complex molecules, including antiviral and antibacterial agents.[6] The nucleophilic azetidine nitrogen can be used to displace leaving groups on aromatic or heterocyclic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Protocol 2: General Application in Amide Coupling

The following is a representative protocol for using this compound as a nucleophile in an amide bond formation reaction.

-

Free Base Generation (Optional but recommended): Before the coupling reaction, the hydrochloride salt can be neutralized to the free base. Dissolve the salt in a suitable solvent like DCM and wash with an aqueous base (e.g., 1N NaOH or saturated NaHCO₃). Dry the organic layer and use the solution of the free base directly.

-

Reaction Setup: To a solution of a carboxylic acid (1 equivalent) in a solvent such as DCM or dimethylformamide (DMF), add a coupling agent like HATU or EDC/HOBt (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Addition of Amine: Add the solution of N,N-dimethylazetidin-3-amine free base (1.1 equivalents) to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up to remove the coupling reagents and base. The crude product can then be purified via flash chromatography or recrystallization to yield the final amide.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its strained ring system and dual amine functionalities allow for the creation of structurally novel compounds with potentially improved pharmacological profiles. The synthetic routes to this compound are accessible through standard organic chemistry transformations, making it a readily available tool for researchers aiming to explore new chemical space and develop next-generation therapeutics.

References

- 1. This compound, CasNo.935670-07-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 2. This compound, CasNo.935670-07-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. This compound | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-Depth Technical Guide to N,N-dimethylazetidin-3-amine Hydrochloride Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable pharmacophore in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid framework for precise substituent orientation.[1] Among the myriad of azetidine-containing compounds, N,N-dimethylazetidin-3-amine and its hydrochloride salt serve as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for analogs and derivatives of N,N-dimethylazetidin-3-amine hydrochloride, with a particular focus on their role as muscarinic acetylcholine receptor agonists.

Core Compound: N,N-dimethylazetidin-3-amine and its Hydrochloride Salt

N,N-dimethylazetidin-3-amine is a four-membered heterocyclic compound featuring a dimethylamino group at the 3-position of the azetidine ring.[2] The hydrochloride salt enhances the compound's stability and water solubility, making it amenable for use in pharmaceutical formulations and biological assays.

Chemical Properties:

| Property | Value |

| Molecular Formula | C5H13ClN2 |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride |

| InChI Key | CLRZDNKDFGOBEF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C)C1CNC1.Cl |

Analogs and Derivatives: Synthesis and Biological Activity

The core N,N-dimethylazetidin-3-amine structure has been extensively modified to explore its therapeutic potential, primarily in the realm of central nervous system (CNS) disorders. A significant body of research has focused on developing analogs that act as selective muscarinic acetylcholine receptor (mAChR) agonists.[3][4] The M1 and M4 receptor subtypes, in particular, are attractive targets for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[3][5][6]

Muscarinic Receptor Agonists

Derivatives of 3-aminoazetidine have been synthesized and evaluated for their activity as muscarinic agonists.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the azetidine nitrogen and the 3-amino group significantly influence potency and selectivity for different mAChR subtypes.

Table 1: Biological Activity of Selected 3-Aminoazetidine Analogs as Muscarinic Agonists

| Compound ID | R1 | R2 | Target | Activity (IC50/EC50) | Reference |

| Series A Analog | Aryl/Alkyl | Benzyl/Substituted Benzyl | hSERT, hNET, hDAT | Varied (µM range) | [8] |

| Series B Analog | H | Aryl/Alkyl | hSERT, hNET, hDAT | Varied (µM range) | [8] |

| Amide Derivative 2b | Amide-linked moiety | - | M1 mAChR | Stimulated PI metabolism | [7] |

| Amide Derivative 2d | Amide-linked moiety | - | M1 mAChR | Stimulated PI metabolism | [7] |

| Benzamide Analog 8 | N-(4-(4-ethylpiperazin-1-yl)phenyl) | 3,5-dichlorobenzamide | M1 mAChR | 350-500 nM (IC50) | [] |

| Benzamide Analog 11i | N-(4-(4-propylpiperazin-1-yl)phenyl) | 3,5-dichlorobenzamide | M1 mAChR | 3.7 µM (IC50) | [] |

Note: This table is a compilation of data from various sources and represents a selection of analogs to illustrate SAR trends. For detailed information, please refer to the cited literature.

Experimental Protocols

General Synthesis of 3-Aminoazetidine Derivatives

A common synthetic route to 3-aminoazetidine derivatives involves the reductive amination of a protected 3-azetidinone.[8]

Protocol: Reductive Amination of N-Boc-3-azetidinone

-

Reaction Setup: To a solution of N-Boc-3-azetidinone (1 equivalent) in dichloromethane (DCM), add the desired primary amine (1.1 equivalents).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final amine hydrochloride salt.

Biological Evaluation: Muscarinic Receptor Binding Assay

The affinity of the synthesized compounds for muscarinic receptors is typically determined using radioligand binding assays.

Protocol: [3H]-N-methylscopolamine ([3H]-NMS) Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably transfected with the human M1 receptor).

-

Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]-NMS and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The M1 and M4 receptors, which are the primary targets for the azetidine derivatives discussed, couple to different G-proteins and activate distinct downstream pathways.

-

M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M4 Receptor Signaling: M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating neurotransmitter release.

Conclusion

Analogs and derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly for CNS disorders. Their ability to be readily synthesized and modified, coupled with their potent and selective activity at muscarinic acetylcholine receptors, makes them a focal point of ongoing research and drug discovery efforts. This guide has provided a foundational understanding of the key aspects of their chemistry, pharmacology, and associated experimental methodologies, serving as a valuable resource for professionals in the field. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically successful drugs.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

N,N-dimethylazetidin-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylazetidin-3-amine hydrochloride is a heterocyclic amine that has emerged as a valuable synthetic intermediate in the development of a diverse range of therapeutic agents. An extensive review of the scientific and patent literature reveals that this compound does not possess a direct mechanism of action as a standalone therapeutic agent. Instead, its significance lies in its role as a crucial building block for synthesizing complex molecules targeting a variety of biological pathways implicated in numerous diseases. This guide elucidates the role of this compound in the synthesis of novel drug candidates and details the mechanisms of action of the final compounds.

The Role of this compound in Synthesis

This compound serves as a key reagent in the synthesis of various investigational drugs. Its azetidine ring and dimethylamino group provide a desirable three-dimensional structure and a basic nitrogen center, respectively, which can be crucial for binding to biological targets. The hydrochloride salt form enhances its stability and handling properties.

The general workflow for the utilization of this compound in drug discovery is depicted in the following diagram:

Therapeutic Targets of Final Compounds

The versatility of this compound as a synthetic intermediate is evident from the wide array of biological targets addressed by the final drug candidates. A summary of these targets and the corresponding therapeutic areas is presented below.

Protein Kinase Inhibitors

A significant application of this building block is in the synthesis of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Epidermal Growth Factor Receptor (EGFR) Modulators: this compound is used in the synthesis of 2-(2,4,5-substituted-anilino) pyrimidine derivatives that act as EGFR modulators for treating cancer[1][2]. These compounds are designed to inhibit mutated forms of EGFR, such as those found in non-small-cell lung cancer.

-

KRAS G12C and G12D Inhibitors: Several patents describe the use of this amine in the creation of inhibitors targeting specific KRAS mutations, which are key drivers in many cancers[3][4][5][6].

-

Salt-Inducible Kinase (SIK) 2 and 3 Inhibitors: In the context of autoimmune and inflammatory diseases, it is a component in the synthesis of dual SIK2/SIK3 inhibitors. These inhibitors modulate inflammatory pathways[7].

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: This intermediate is also employed to synthesize HPK1 inhibitors, which are being investigated for their potential in cancer immunotherapy by regulating T-cell function[8][9].

-

Dual ATM and DNA-PK Inhibitors: For anti-tumor therapy, it has been used to create dual inhibitors of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), key components of the DNA damage response[10].

The generalized signaling pathway for a receptor tyrosine kinase inhibitor, a common outcome of these syntheses, is illustrated below.

Other Enzyme Inhibitors

-

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitors: this compound is a precursor for compounds that inhibit PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor (HIF), which is relevant in treating anemia and ischemia[11].

G-Protein Coupled Receptor (GPCR) Ligands

-

Histamine H3 Receptor Agonists: This amine has been incorporated into the synthesis of high-affinity, non-imidazole histamine H3 receptor agonists with central nervous system activity[12].

Experimental Protocols

As this compound is a synthetic intermediate, the experimental protocols found in the literature primarily describe its use in chemical synthesis rather than biological assays to determine a mechanism of action. A representative synthetic protocol is summarized below.

General Procedure for Nucleophilic Aromatic Substitution:

-

To a solution of the appropriate chloro-substituted aromatic or heteroaromatic compound (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, 1,4-dioxane), add this compound (1-1.5 equivalents).

-

Add a base, such as diisopropylethylamine or sodium tert-butoxide (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or heated (e.g., to 80°C or under microwave conditions) for a period ranging from a few hours to several days, depending on the reactivity of the substrates[5][10].

-

Upon completion, the reaction is worked up by concentrating the mixture in vacuo, followed by purification of the residue using techniques such as flash column chromatography or reverse-phase HPLC to yield the desired product.

Quantitative Data

No quantitative data regarding the direct biological activity (e.g., IC50, Ki, EC50) of this compound is available, as it is not an active pharmaceutical ingredient. The quantitative data reported in the literature pertains to the final compounds synthesized using this intermediate.

Conclusion

This compound is a commercially available and versatile chemical building block with significant utility in the field of medicinal chemistry. While it does not have a direct mechanism of action, its structural features make it a valuable component in the synthesis of a wide range of potent and selective modulators of various biological targets, including protein kinases, enzymes, and GPCRs. The continued use of this intermediate in drug discovery programs highlights its importance in the generation of novel therapeutic candidates for a multitude of human diseases. Future research will likely see the incorporation of this moiety into an even broader array of complex molecules with tailored pharmacological profiles.

References

- 1. EP2736895B1 - 2-(2,4,5-substituted-anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20180072723A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 4. CN114615981B - Kras g12dæå¶å - Google Patents [patents.google.com]

- 5. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 6. WO2022061251A1 - Compounds and methods for kras modulation and indications therefor - Google Patents [patents.google.com]

- 7. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 9. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 10. WO2021022078A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]

- 11. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Properties of N,N-dimethylazetidin-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of N,N-dimethylazetidin-3-amine hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates general principles and methodologies applicable to similar amine hydrochlorides and azetidine derivatives, providing a framework for researchers to conduct their own detailed investigations.

Introduction to this compound

This compound is a small heterocyclic amine that serves as a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery. Its conformational rigidity and unique physicochemical properties allow for the fine-tuning of the pharmacological profiles of molecules that incorporate this moiety. As a hydrochloride salt, the compound's solubility and stability are critical parameters for its application in synthesis, formulation, and biological assays.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂ | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| CAS Number | 935670-07-8 | PubChem[1] |

| Appearance | Solid (form not specified in available literature) | General knowledge |

| pKa | Not available |

Solubility Profile

General Solubility of Amine Hydrochlorides:

-

Water: Generally, amine hydrochlorides are highly soluble in water due to their ionic nature.

-

Alcohols (Methanol, Ethanol): Good solubility is expected in polar protic solvents like methanol and ethanol.

-

Dimethyl Sulfoxide (DMSO): High solubility is anticipated in DMSO, a polar aprotic solvent.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents.

Table of Estimated Solubility:

| Solvent | Estimated Solubility |

| Water | High |

| Methanol | High |

| Ethanol | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | High |

Stability Profile

Detailed stability studies on this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) have not been published. However, the general stability of amine-containing compounds and azetidine derivatives can provide insights into potential degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The azetidine ring may be susceptible to ring-opening under strong acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The tertiary amine and the azetidine ring nitrogen could be susceptible to oxidation, potentially forming N-oxides.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, although specific degradation products are unknown.

-

Photodegradation: Exposure to UV or visible light could potentially lead to degradation, a common characteristic of many organic molecules.

Table of General Stability Considerations:

| Condition | General Stability of Amine Hydrochlorides and Azetidines |

| Acidic pH | Generally stable, but strong acid at high temperatures may promote hydrolysis. |

| Neutral pH | Generally stable. |

| Basic pH | The free amine may be liberated, which could be more susceptible to oxidation. Strong base at high temperatures may promote hydrolysis. |

| Elevated Temperature | Potential for thermal decomposition. |

| Light Exposure | Potential for photodegradation. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination Protocol

This protocol describes a standard method for determining the solubility of a compound in various solvents.

Objective: To quantify the solubility of this compound in water, methanol, ethanol, and DMSO at ambient temperature.

Materials:

-

This compound

-

Solvents: Deionized water, HPLC-grade methanol, ethanol, and DMSO

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent (compatible with the HPLC mobile phase).

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in g/100 mL or other appropriate units.

-

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of the compound under stress conditions.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 N and 1 N). Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 N and 1 N). Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-PDA-MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify degradation products.

-

Determine the percentage of degradation.

-

Use the MS data to propose structures for the degradation products.

-

Role in Drug Discovery: Signaling Pathways and Workflows

This compound, as an azetidine derivative, is a valuable building block for the synthesis of compounds targeting various biological pathways. Two notable examples are its potential use in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Gamma-Aminobutyric Acid (GABA) uptake inhibitors.

STAT3 Signaling Pathway Inhibition

Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Azetidine-based compounds have been developed as potent STAT3 inhibitors.

Workflow for Azetidine-Based Inhibitor Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of azetidine-based inhibitors, where this compound could serve as a starting material or key intermediate.

GABA Uptake Inhibition

Azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), particularly GAT1, to increase GABA levels in the synaptic cleft, which is a therapeutic strategy for conditions like epilepsy.

Conclusion

This compound is a promising building block for the development of novel therapeutics. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for researchers to conduct their own investigations based on established methodologies for similar compounds. The exploration of azetidine derivatives as inhibitors of key biological targets like STAT3 and GABA transporters highlights the potential of this scaffold in drug discovery. Further research into the fundamental properties of this compound will undoubtedly facilitate its broader application in the development of new and effective medicines.

References

Spectral Data Analysis of N,N-dimethylazetidin-3-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8). Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted and representative spectral data based on its chemical structure and established principles of spectroscopic analysis. This guide is intended to serve as a reference for researchers and scientists involved in the characterization and quality control of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: N,N-dimethylazetidin-3-amine;hydrochloride[1]

-

Molecular Formula: C₅H₁₃ClN₂[1]

-

Molecular Weight: 136.62 g/mol [1]

-

Synonyms: 1-Azetidin-3-yl-dimethylamine hydrochloride, 3-(Dimethylamino)azetidine HCl[1]

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: D₂O, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | m | 2H | Azetidine CH₂ (α to NH₂⁺) |

| ~4.0 - 4.2 | m | 2H | Azetidine CH₂ (α to NH₂⁺) |

| ~3.8 - 4.0 | m | 1H | Azetidine CH |

| ~2.9 | s | 6H | N(CH₃)₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: D₂O, 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | Azetidine CH |

| ~50 - 55 | Azetidine CH₂ |

| ~40 - 45 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

Solid State (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2700 | Strong, Broad | N-H stretch (secondary ammonium salt) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1500 | Medium | N-H bend (ammonium) |

| ~1470 - 1440 | Medium | C-H bend (CH₂ and CH₃) |

| ~1200 - 1000 | Medium | C-N stretch |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 101.11 | 100 | [M+H]⁺ (protonated free base, C₅H₁₃N₂⁺) |

| 84.08 | Variable | Fragment: Loss of NH(CH₃)₂ |

| 70.08 | Variable | Fragment: Loss of C₂H₅N from azetidine ring |

| 57.07 | Variable | Fragment: [C₃H₇N]⁺ |

| 44.05 | Variable | Fragment: [CH₃CHNCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the D₂O sample.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual water peak in D₂O (δ ≈ 4.79 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to an internal standard or the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent like methanol.

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet or plate is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is operated in positive ion mode (ESI+) to detect the protonated molecule.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

-

For fragmentation analysis (MS/MS), the parent ion (m/z 101.11) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral data acquisition and analysis.

References

The Azetidine Advantage: N,N-dimethylazetidin-3-amine Hydrochloride as a Versatile Building Block for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a driving force in modern drug discovery. Small, rigid scaffolds are highly sought after for their ability to confer conformational constraint and improve physicochemical properties. Among these, the azetidine ring system has emerged as a valuable pharmacophore. This technical guide focuses on the utility of a key derivative, N,N-dimethylazetidin-3-amine hydrochloride, as a versatile building block in the synthesis of bioactive compounds, with a particular emphasis on its potential incorporation into kinase inhibitors.

Introduction to this compound

This compound is a commercially available building block that features a strained four-membered heterocyclic ring with a dimethylamino substituent. The hydrochloride salt form enhances its stability and handling properties. The rigid azetidine core can serve as a valuable scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. The tertiary amine of the dimethylamino group can act as a hydrogen bond acceptor or a basic center, while the secondary amine within the azetidine ring provides a convenient handle for further synthetic elaboration.

Application in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors

The incorporation of the N,N-dimethylazetidin-3-ylamino moiety can be a strategic approach in the design of kinase inhibitors. To illustrate this, we present a hypothetical design and synthetic strategy for an analog of a known Akt kinase inhibitor, inspired by the structure of Capivasertib (AZD5363).

Hypothetical Bioactive Molecule: A Pyrrolopyrimidine-Based Akt Inhibitor

We propose a hypothetical Akt inhibitor, "Compound 1," which incorporates the N,N-dimethylazetidin-3-ylamino group attached to a pyrrolopyrimidine core, a common scaffold in kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 136.62 g/mol | --INVALID-LINK-- |

| CAS Number | 935670-07-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

Experimental Protocols

Synthesis of a Hypothetical Akt Inhibitor ("Compound 1")

This section details a plausible synthetic route to "Compound 1," a hypothetical Akt inhibitor incorporating the N,N-dimethylazetidin-3-amine moiety. The synthesis involves a key nucleophilic aromatic substitution reaction.

Diagram 1: Synthetic Workflow for "Compound 1"

Caption: Synthetic workflow for the hypothetical Akt inhibitor "Compound 1".

Protocol 1: Synthesis of 4-((N,N-dimethylazetidin-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine ("Compound 1" Precursor)

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki Coupling to Yield "Compound 1"

-

To a microwave vial, add the "Compound 1" Precursor (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (4:1) as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final "Compound 1."

Biological Evaluation Protocols

The biological activity of "Compound 1" would be assessed through a series of in vitro assays to determine its inhibitory potency against Akt kinase and its effect on the downstream signaling pathway.

Diagram 2: Workflow for Akt Kinase Inhibition Assay

Caption: Workflow for the in vitro Akt kinase inhibition assay.

Protocol 3: In Vitro Akt Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Akt kinases (Akt1, Akt2, and Akt3).

-

Reagent Preparation : Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare a stock solution of ATP and a peptide substrate (e.g., a GSK-3 derived peptide).

-

Compound Dilution : Prepare a series of dilutions of "Compound 1" in DMSO.

-

Kinase Reaction : In a 96-well plate, add the kinase buffer, the respective Akt isoform (Akt1, Akt2, or Akt3), and the diluted "Compound 1" or DMSO (vehicle control).

-

Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation : Incubate the plate at 30 °C for 60 minutes.

-

Detection : Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega). Luminescence is measured using a plate reader.

-

Data Analysis : Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram 3: Workflow for Western Blot Analysis of Akt Signaling

Caption: Workflow for Western blot analysis of the Akt signaling pathway.

Protocol 4: Western Blot Analysis of Akt Pathway Inhibition

This protocol assesses the effect of "Compound 1" on the phosphorylation of Akt and its downstream substrate GSK3β in a cellular context.

-

Cell Culture and Treatment : Seed cancer cell lines known to have an active PI3K/Akt pathway (e.g., LNCaP or BT474c) in culture plates. Once the cells reach 70-80% confluency, treat them with various concentrations of "Compound 1" or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), phospho-GSK3β (Ser9), total Akt, and a loading control (e.g., GAPDH) overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data

As "Compound 1" is a hypothetical molecule, experimental data is not available. However, we can present the biological activity of the well-characterized Akt inhibitor, Capivasertib (AZD5363), as a benchmark for the expected potency of a pyrrolopyrimidine-based inhibitor.

Table 2: In Vitro Biological Activity of Capivasertib (AZD5363)

| Target/Assay | IC₅₀ (nM) | Cell Line | Reference |

| Akt1 (enzymatic) | 3 | - | [1] |

| Akt2 (enzymatic) | 8 | - | [1] |

| Akt3 (enzymatic) | 8 | - | [1] |

| p-PRAS40 Inhibition | ~300-800 | LNCaP, BT474c | [2] |

| Cell Proliferation | < 3000 (in 41/182 cell lines) | Various | [2] |

Mechanism of Action and Signaling Pathway

The proposed "Compound 1" is designed to be an ATP-competitive inhibitor of Akt kinase. By binding to the ATP-binding pocket of Akt, it would prevent the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Diagram 4: PI3K/Akt Signaling Pathway and Inhibition by "Compound 1"

Caption: The PI3K/Akt signaling pathway and the proposed mechanism of inhibition by "Compound 1".

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its rigid azetidine core and functional handles allow for the strategic design of compounds with potentially improved pharmacological properties. As illustrated through the hypothetical design of a pyrrolopyrimidine-based Akt inhibitor, the incorporation of this moiety can be readily achieved through standard synthetic methodologies. The detailed experimental protocols provided herein offer a practical guide for researchers to explore the potential of this compound in their own drug discovery programs. Further exploration of this and other azetidine-based building blocks is warranted to expand the chemical space for the development of next-generation therapeutics.

References

The Azetidine Scaffold in Modern Drug Discovery: A Focus on N,N-dimethylazetidin-3-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical entities with improved pharmacological profiles is a perpetual endeavor in drug discovery. Small, strained ring systems have emerged as valuable scaffolds, offering conformational rigidity and unique three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1] Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant interest.[2][3] Its inherent ring strain and defined stereochemistry provide a unique platform for the design of new therapeutic agents.[1][2] This guide focuses on the application of the N,N-dimethylazetidin-3-amine moiety, often used in its hydrochloride salt form for improved handling and solubility, as a key building block in the development of innovative therapeutics. While not a drug in itself, this fragment is a critical component in the synthesis of potent and selective drug candidates, particularly in the realm of inflammatory diseases.

The Role of N,N-dimethylazetidin-3-amine in Medicinal Chemistry

The N,N-dimethylazetidin-3-amine scaffold offers several advantages in drug design:

-

Structural Rigidity: The constrained nature of the azetidine ring reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a target protein.[1]

-

Three-Dimensionality: The non-planar structure of the azetidine ring allows for the exploration of chemical space in three dimensions, a crucial aspect for achieving high-affinity interactions with complex biological targets.[1]

-

Vectorial Exit Points: The substituents on the azetidine ring can be oriented in specific vectors, allowing for precise positioning of pharmacophoric groups within a binding pocket.

-

Improved Physicochemical Properties: Incorporation of the azetidine motif can favorably modulate properties such as solubility, lipophilicity, and metabolic stability. The basic nitrogen of the dimethylamino group can also be tuned for optimal pKa and target engagement.

-

Synthetic Tractability: The N,N-dimethylazetidin-3-amine hydrochloride is a readily available building block, facilitating its incorporation into synthetic routes.[4][5][6]

Case Study: CRTH2 Antagonists for Inflammatory Diseases

A prominent application of the N,N-dimethylazetidin-3-amine moiety is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2, also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[7][8]

Prostaglandin D2 (PGD2), released from activated mast cells, is a key mediator of allergic inflammation.[7][9] Its binding to the CRTH2 receptor on immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, triggers a cascade of pro-inflammatory events.[10][11] This includes cell migration, activation, and the release of type-2 cytokines (IL-4, IL-5, IL-13), which perpetuate the allergic response.[11] Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy to mitigate these effects.[12][13]

A number of potent and selective CRTH2 antagonists incorporating the N,N-dimethylazetidin-3-amine scaffold have been developed. This structural element is often crucial for achieving high binding affinity and favorable pharmacokinetic properties.

| Compound Class | Target | Key Structural Feature | Representative Activity |

| Indole Acetic Acid Derivatives | CRTH2 | N,N-dimethylazetidin-3-amine | Potent and selective antagonism |

| Phenylacetic Acid Derivatives | CRTH2 | N,N-dimethylazetidin-3-amine | Effective in reducing eosinophilia and nasal swelling |

Experimental Protocols

1. General Synthesis of a CRTH2 Antagonist with an N,N-dimethylazetidin-3-amine Moiety

This protocol is a representative synthesis adapted from publicly available methods for preparing CRTH2 antagonists.

-

Step 1: Coupling of the Core Scaffold. To a solution of a suitable carboxylic acid core (e.g., a phenylacetic acid derivative) in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

Step 2: Amide Bond Formation. this compound is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions such as saturated sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired CRTH2 antagonist.

2. CRTH2 Receptor Binding Assay

This protocol describes a typical in vitro assay to determine the binding affinity of a compound for the CRTH2 receptor.

-

Cell Culture and Membrane Preparation: A stable cell line expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Radioligand Binding: The assay is performed in a binding buffer containing the cell membranes, a radiolabeled CRTH2 ligand (e.g., [3H]PGD2), and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

3. Eosinophil Shape Change Assay

This is a functional assay to assess the antagonist activity of a compound in a cellular context.

-

Eosinophil Isolation: Eosinophils are isolated from fresh human blood using standard density gradient centrifugation and immunomagnetic bead separation techniques.

-

Compound Pre-incubation: The isolated eosinophils are pre-incubated with either vehicle or varying concentrations of the CRTH2 antagonist.

-

Stimulation: The eosinophils are then stimulated with a CRTH2 agonist, such as PGD2 or a selective agonist like DK-PGD2, to induce a characteristic change in cell shape from round to polarized.[11]

-

Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell polarization. The ability of the antagonist to inhibit this PGD2-induced shape change is measured.[14]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. This compound, CasNo.935670-07-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 5. 935670-07-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. This compound, CasNo.935670-07-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of N,N-dimethylazetidin-3-amine Hydrochloride Under Acidic and Basic Conditions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges of N,N-dimethylazetidin-3-amine hydrochloride under various pH conditions. Due to the inherent ring strain of the azetidine moiety, this compound is susceptible to degradation, particularly under acidic conditions, which can impact its purity, potency, and safety profile in pharmaceutical applications. This document outlines postulated degradation pathways, presents a framework for quantitative data analysis through illustrative tables, and provides detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method. The aim is to equip researchers and drug development professionals with the necessary knowledge to anticipate and assess the stability of this important chemical entity.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a degree of conformational rigidity and can influence properties such as aqueous solubility and protein binding. However, the inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where the azetidine nitrogen can be protonated. Understanding the stability of this compound across a range of pH values is therefore critical for formulation development, shelf-life determination, and ensuring the quality of active pharmaceutical ingredients (APIs) and drug products.

This guide delves into the theoretical aspects of its stability and provides practical methodologies for its assessment.

Postulated Degradation Pathways

Based on the known reactivity of azetidine derivatives, the primary degradation pathway for this compound is anticipated to be acid-catalyzed hydrolysis.

Under Acidic Conditions:

In an acidic environment, the azetidine ring nitrogen is protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The likely degradation pathway involves the ring-opening of the azetidinium ion to form a more stable amino alcohol derivative.

dot

Caption: Postulated Acid-Catalyzed Degradation Pathway.

Under Basic Conditions:

Under basic conditions, N,N-dimethylazetidin-3-amine is expected to be relatively more stable as the azetidine nitrogen is not protonated. However, at elevated temperatures or with strong bases, degradation could potentially occur, although at a significantly slower rate than under acidic conditions. The specific degradation products would depend on the reaction conditions and the presence of other reactive species.

Data Presentation

For a comprehensive stability assessment, quantitative data from forced degradation studies should be collected and organized. The following tables illustrate how such data for this compound could be presented. Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |

| 0.1 M HCl (60 °C) | 24 | 15.2 | 3-(dimethylamino)-1-(2-hydroxyethyl)propan-1-amine |

| 0.1 M NaOH (60 °C) | 24 | 2.1 | Not Identified |

| 3% H₂O₂ (RT) | 24 | 1.5 | Not Identified |

| Thermal (80 °C) | 48 | 0.8 | Not Identified |

| Photolytic (ICH Q1B) | - | < 0.5 | Not Identified |

Table 2: pH-Rate Profile for the Degradation of this compound at 60 °C

| pH | k (s⁻¹) | Half-life (hours) |

| 1.2 | 1.5 x 10⁻⁵ | 12.8 |

| 4.0 | 2.1 x 10⁻⁶ | 91.7 |

| 7.4 | 5.8 x 10⁻⁷ | 332.1 |

| 9.0 | 8.9 x 10⁻⁷ | 216.8 |

| 12.0 | 3.4 x 10⁻⁶ | 56.5 |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

dot

Caption: General Workflow for a Forced Degradation Study.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

b. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

c. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

d. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

e. Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

f. Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples by HPLC.

Stability-Indicating HPLC Method Development